1-Ethylpiperidine-3-carbaldehyde hydrochloride
CAS No.: 1255717-79-3
Cat. No.: VC2919555
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255717-79-3 |
|---|---|
| Molecular Formula | C8H16ClNO |
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 1-ethylpiperidine-3-carbaldehyde;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H |
| Standard InChI Key | IEMKRGCIYBECJP-UHFFFAOYSA-N |
| SMILES | CCN1CCCC(C1)C=O.Cl |
| Canonical SMILES | CCN1CCCC(C1)C=O.Cl |
Introduction
Chemical Properties and Structure
Basic Properties
1-Ethylpiperidine-3-carbaldehyde hydrochloride is characterized by its specific molecular composition and physical properties. It exists as a hydrochloride salt, formed by the reaction of the free base (1-Ethylpiperidine-3-carbaldehyde) with hydrochloric acid. This salt formation significantly enhances its solubility in water and improves its stability for laboratory applications.
Table 1: Basic Properties of 1-Ethylpiperidine-3-carbaldehyde hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1255717-79-3 |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Physical State | Solid |
| Purity (Commercial) | Typically 97% |
The compound features a piperidine ring substituted with an ethyl group at the nitrogen position (position 1) and an aldehyde functional group at position 3. The hydrochloride form indicates that it is a salt derived from the reaction of the base with hydrochloric acid, enhancing its solubility in water and making it easier to handle in laboratory settings .
Structural Identification Data
For precise identification in scientific literature and databases, 1-Ethylpiperidine-3-carbaldehyde hydrochloride has several standardized chemical identifiers.
Table 2: Chemical Identifiers for 1-Ethylpiperidine-3-carbaldehyde hydrochloride
| Identifier Type | Value |
|---|---|
| SMILES Notation | CCN1CCCC(C=O)C1.[H]Cl |
| InChI | 1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H |
| InChI Key | IEMKRGCIYBECJP-UHFFFAOYSA-N |
| MDL Number | MFCD09864359 |
| PubChem CID (free base) | 45791124 |
The non-salt form (1-Ethylpiperidine-3-carbaldehyde) has a molecular weight of 141.21 g/mol and was added to the PubChem database in 2010, with the most recent modification in April 2025 .
Physical and Chemical Characteristics
Physical State and Solubility Properties
1-Ethylpiperidine-3-carbaldehyde hydrochloride typically appears as a solid at room temperature. The hydrochloride salt formation significantly enhances its water solubility compared to the free base form, making it particularly useful in aqueous reaction systems .
This improved solubility profile is a key advantage for laboratory applications, as it facilitates handling and use in various synthetic protocols. Additionally, the salt form generally contributes to:
-
Enhanced stability during storage
-
More predictable dissolution properties
-
Improved handling characteristics in laboratory settings
-
Greater consistency in reaction outcomes
| Classification Parameter | Information |
|---|---|
| GHS Classification | Acute Toxicity, Category 4, Oral |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Water Hazard Class (WGK Germany) | WGK 3 (Severe hazard to waters) |
| Flash Point | Not applicable |
These classifications indicate that while the compound presents moderate acute toxicity concerns, appropriate safety measures can effectively mitigate risks associated with its handling and use .
Synthetic Methods and Applications
Chemical Reactivity
The aldehyde functional group in 1-Ethylpiperidine-3-carbaldehyde hydrochloride serves as a reactive center for numerous chemical transformations, including:
-
Nucleophilic addition reactions with amines, alcohols, and other nucleophiles
-
Reduction to the corresponding alcohol
-
Oxidation to carboxylic acid derivatives
-
Condensation reactions (e.g., aldol reactions, Schiff base formation)
-
Wittig and related olefination reactions
These reactions highlight the utility of this compound in synthetic organic chemistry, particularly in the preparation of more complex molecules with diverse functional groups.
Structure-Activity Relationships
Comparable Compounds
1-Ethylpiperidine-3-carbaldehyde hydrochloride shares structural similarities with various other piperidine derivatives, providing context for understanding its chemical behavior and potential applications.
Table 4: Comparative Analysis of Related Piperidine Derivatives
| Compound | Structure Type | Notable Features |
|---|---|---|
| 1-Methylpiperidine | Piperidine derivative | Commonly used as a solvent and reagent |
| 1-Piperidinylacetone | Ketone derivative | Exhibits analgesic properties |
| 1-Ethylpiperidine | Piperidine derivative | Used in drug synthesis; exhibits psychoactive effects |
| 2-Ethylpiperidine | Piperidine derivative | Known for its use in organic synthesis |
The uniqueness of 1-ethylpiperidine-3-carbaldehyde hydrochloride lies in its specific substitution pattern on the piperidine ring combined with the reactive aldehyde functionality.
Current Research Developments
Current research involving 1-ethylpiperidine-3-carbaldehyde hydrochloride and related compounds may include:
-
Development of new synthetic methodologies using this compound as a substrate
-
Exploration of potential biological activities through systematic screening
-
Investigation of structure-activity relationships with derivatives
-
Applications in asymmetric synthesis and catalysis
The compound's structural features make it particularly valuable for exploring new chemical space in combinatorial chemistry and for use as an intermediate in multi-step synthesis routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume